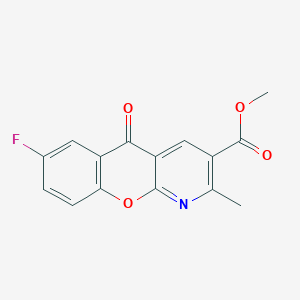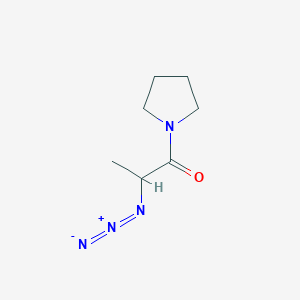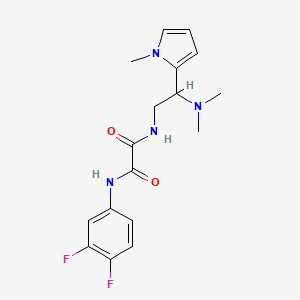
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-phenylurea" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties and activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with dimethylamino groups and pyrimidine rings, which are structural features also present in the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by functionalization with various groups. For instance, the synthesis of novel pyrimido[4,5-d]pyrimidines is achieved through a one-pot reaction involving 6-[(dimethylamino)methylene]aminouracil and heterocumulenes, which results in the elimination of dimethylamine and tautomerization under thermal conditions . This suggests that the synthesis of the compound might also involve similar strategies, such as the use of aminouracil derivatives and cycloaddition reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy . These methods provide detailed information about the molecular geometry, electronic properties, and composition of the compounds. For example, the bond distances and electronic polarization in certain pyrimidine derivatives have been elucidated, which could be relevant to understanding the structure of "this compound" .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their interactions with various reagents. The study of novel pyrimido[4,5-d]pyrimidines reveals that these compounds can be synthesized through reactions with heterocumulenes, indicating a certain level of reactivity at the amino group . Additionally, the local reactivity descriptors of similar compounds suggest specific sites that are more reactive for nucleophilic attack, which could be extrapolated to predict the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, including their thermodynamic properties at different temperatures and their nonlinear optical behavior . For instance, the calculation of electric dipole moment, polarizability, and first static hyperpolarizability values indicates that certain compounds possess nonlinear optical properties, which could also be a feature of "this compound" . The fungicidal activities of some thienopyrimidinones have also been reported, suggesting potential biological applications for similar compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as venlafaxine and Dimethyltryptamine , are known to interact with serotonin receptors in the brain. These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .
Mode of Action
Similar compounds like venlafaxine and Dimethyltryptamine are known to act as agonists at some types of serotonin receptors and antagonists at others. This means they can both stimulate and inhibit these receptors, leading to changes in the transmission of signals in the brain .
Biochemical Pathways
Compounds like venlafaxine and dimethyltryptamine, which interact with serotonin receptors, can affect various biochemical pathways related to mood regulation, cognition, and other neurological functions . For instance, they can influence the de novo purine and pyrimidine biosynthesis pathways, which are crucial for the synthesis of nucleic acids and the regulation of enzymatic reactions .
Pharmacokinetics
Similar compounds like venlafaxine have been studied extensively. Venlafaxine is extensively metabolized by the liver, primarily via CYP2D6, and its bioavailability is around 42±15% . It has an elimination half-life of 5±2 hours for immediate release preparations and 15±6 hours for extended release preparations . These properties can impact the compound’s bioavailability and its overall effect on the body.
Result of Action
For instance, they can lead to changes in mood, cognition, and other neurological functions .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds . For instance, Hexazinone, a triazinone herbicide, has a high leachability and is mobile in the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10-13(11(2)17-14(16-10)20(3)4)19-15(21)18-12-8-6-5-7-9-12/h5-9H,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHUMITXNFUGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B3019916.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B3019926.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3019928.png)

![N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B3019930.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B3019933.png)
![6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3019934.png)
![1,2-Diazaspiro[2.5]oct-1-en-6-one](/img/structure/B3019935.png)